

Overcoming resistance to Succinate dehydrogenase-IN-1 in fungal cultures

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Compound of Interest

Compound Name: Succinate dehydrogenase-IN-1

Cat. No.: B15560096

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Technical Support Center: Succinate Dehydrogenase Inhibitors

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Succinate Dehydrogenase Inhibitor (SDHI) compounds, such as **Succinate dehydrogenase-IN-1**, and encountering resistance in fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Succinate Dehydrogenase Inhibitors (SDHIs)?

A1: Succinate Dehydrogenase Inhibitors (SDHIs) target and inhibit the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.^{[1][2][3]} This enzyme is unique as it participates in both the citric acid cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to the ubiquinone pool).^{[1][3][4]} By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, SDHIs block fungal respiration, leading to a disruption of cellular energy production and ultimately, fungal cell death.^{[5][6][7]}

Q2: My fungal culture has developed resistance to an SDHI. What are the likely molecular mechanisms?

A2: There are two primary mechanisms of resistance to SDHI fungicides in fungi:

- Target-Site Mutations: This is the most common mechanism.[5][8] Mutations in the genes encoding the subunits of the SDH enzyme (specifically SdhB, SdhC, and SdhD) can alter the amino acid sequence of the protein.[5][6][8][9] These changes can reduce the binding affinity of the SDHI compound to the Qp site, rendering the inhibitor less effective.[5][6]
- Increased Efflux Pump Activity: Fungi can develop reduced sensitivity by overexpressing efflux transporters, such as ATP-binding cassette (ABC) transporters.[5][8][9] These pumps actively remove the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[5]

Q3: Are all SDHI compounds affected by the same resistance mutations?

A3: Not necessarily. The pattern of cross-resistance among different SDHI fungicides can be complex and is highly dependent on the specific mutation in the SDH enzyme.[10][11][12] Some mutations may confer high resistance to one SDHI but have a lesser effect on another. [10][11] For example, studies in *Alternaria alternata* have shown that different mutations in the SdhB and SdhC subunits result in varied resistance profiles across a range of SDHI fungicides. [10][11][12] Therefore, a fungal strain resistant to one SDHI may still show some level of sensitivity to another, although this cannot be assumed.

Troubleshooting Guide

Problem: My SDHI compound shows reduced efficacy or a complete lack of activity against my fungal culture, which was previously sensitive.

This suggests the development of resistance. The following steps will help you confirm, characterize, and potentially overcome this issue.

Step 1: Confirm Resistance and Quantify the Resistance Level

Question: How can I confirm that my fungal culture is resistant and determine the level of resistance?

Answer: You need to determine the Half-Maximal Effective Concentration (EC₅₀) or Minimum Inhibitory Concentration (MIC) of your SDHI compound against your potentially resistant fungal strain and compare it to a known sensitive (wild-type) strain. A significant increase in the EC₅₀/MIC value for your test strain indicates resistance.

Experimental Protocol: Mycelial Growth Inhibition Assay (EC₅₀ Determination)[\[13\]](#)

- Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and cool it to 50-55°C.
- Fungicide Amendment: Prepare a stock solution of your SDHI compound (e.g., 10 mg/mL in DMSO). Add the appropriate volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). For the control plate (0 µg/mL), add an equivalent volume of the solvent (DMSO).
- Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.
- Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the actively growing edge of a fresh culture of your fungal isolate (both the suspected resistant strain and a sensitive control). Place the plug, mycelium-side down, in the center of each agar plate.
- Incubation: Seal the plates and incubate them in the dark at the optimal growth temperature for your fungus (e.g., 25°C).
- Data Collection: When the fungal colony on the control plate reaches approximately two-thirds of the plate's diameter, measure two perpendicular diameters of the colony on each plate.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use statistical software to perform a probit or log-logistic regression analysis to calculate the EC₅₀ value. The Resistance Factor (RF) can be calculated as: RF = EC₅₀ of resistant isolate / EC₅₀ of sensitive isolate.

Step 2: Identify the Resistance Mechanism

Question: How can I determine if resistance is due to a target-site mutation?

Answer: You should sequence the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD) and compare the sequences from your resistant isolate to those from a sensitive isolate.

Experimental Protocol: Sequencing of Sdh Genes[\[13\]](#)

- DNA Extraction: Extract high-quality genomic DNA from both your resistant and sensitive fungal isolates.
- Primer Design: Design PCR primers to amplify conserved regions of the SdhB, SdhC, and SdhD genes. These can often be designed based on alignments of known fungal Sdh gene sequences.
- PCR Amplification: Perform PCR to amplify the target gene fragments from the genomic DNA of both isolates.
- Sequencing: Purify the PCR products and send them for Sanger sequencing.
- Sequence Analysis: Align the resulting sequences and compare them to identify any nucleotide changes that result in amino acid substitutions in the resistant isolate. Compare these substitutions to mutations known to confer SDHI resistance in other fungi.[\[5\]](#)[\[10\]](#)[\[11\]](#) [\[12\]](#)

Step 3: Strategies to Overcome or Manage Resistance

Question: My culture is confirmed to be resistant. What are my options for continuing my research?

Answer: Several strategies can be employed, depending on the nature of your research:

- Use an SDHI with a Different Chemical Structure: Since cross-resistance patterns vary, a different SDHI compound might still be effective.[\[10\]](#)[\[11\]](#) Test the efficacy of other available SDHIs against your confirmed resistant strain using the EC₅₀ protocol described above.
- Alternate with a Different Mode of Action (MoA): This is a primary strategy in agricultural settings to prevent resistance.[\[14\]](#)[\[15\]](#) In a research context, if your experimental design

allows, you can treat the culture with a fungicide that has a completely different cellular target (e.g., a demethylation inhibitor [DMI] or a quinone-outside inhibitor [QoI]).

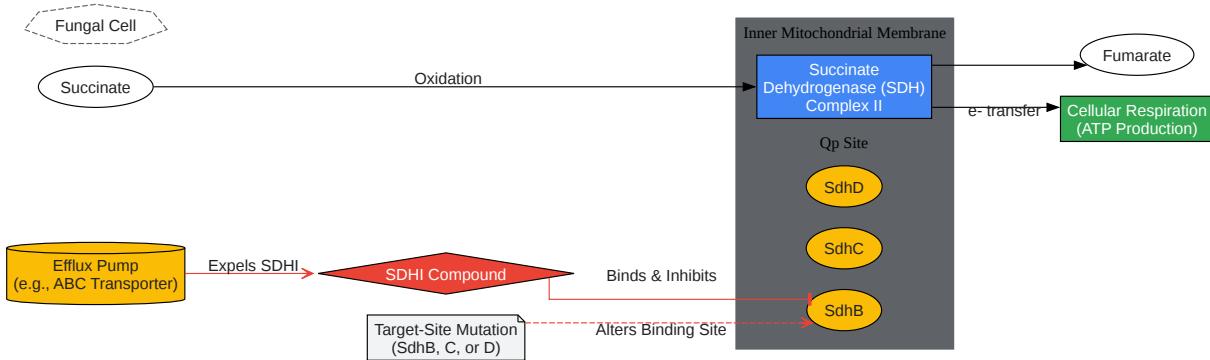
- Use Fungicide Mixtures: Combining an SDHI with a fungicide from a different MoA group can be effective.[\[14\]](#)[\[16\]](#)[\[17\]](#) This approach reduces the selection pressure for SDHI resistance and can be effective against populations with mixed sensitivity.
- Investigate Efflux Pump Inhibitors (EPIs): If you suspect that resistance is mediated by efflux pumps, you could investigate the use of EPIs to restore sensitivity to the SDHI. This is an active area of research.

Data Presentation

Table 1: Example EC₅₀ Values for Sensitive and Resistant Fungal Isolates to Various SDHI Fungicides.

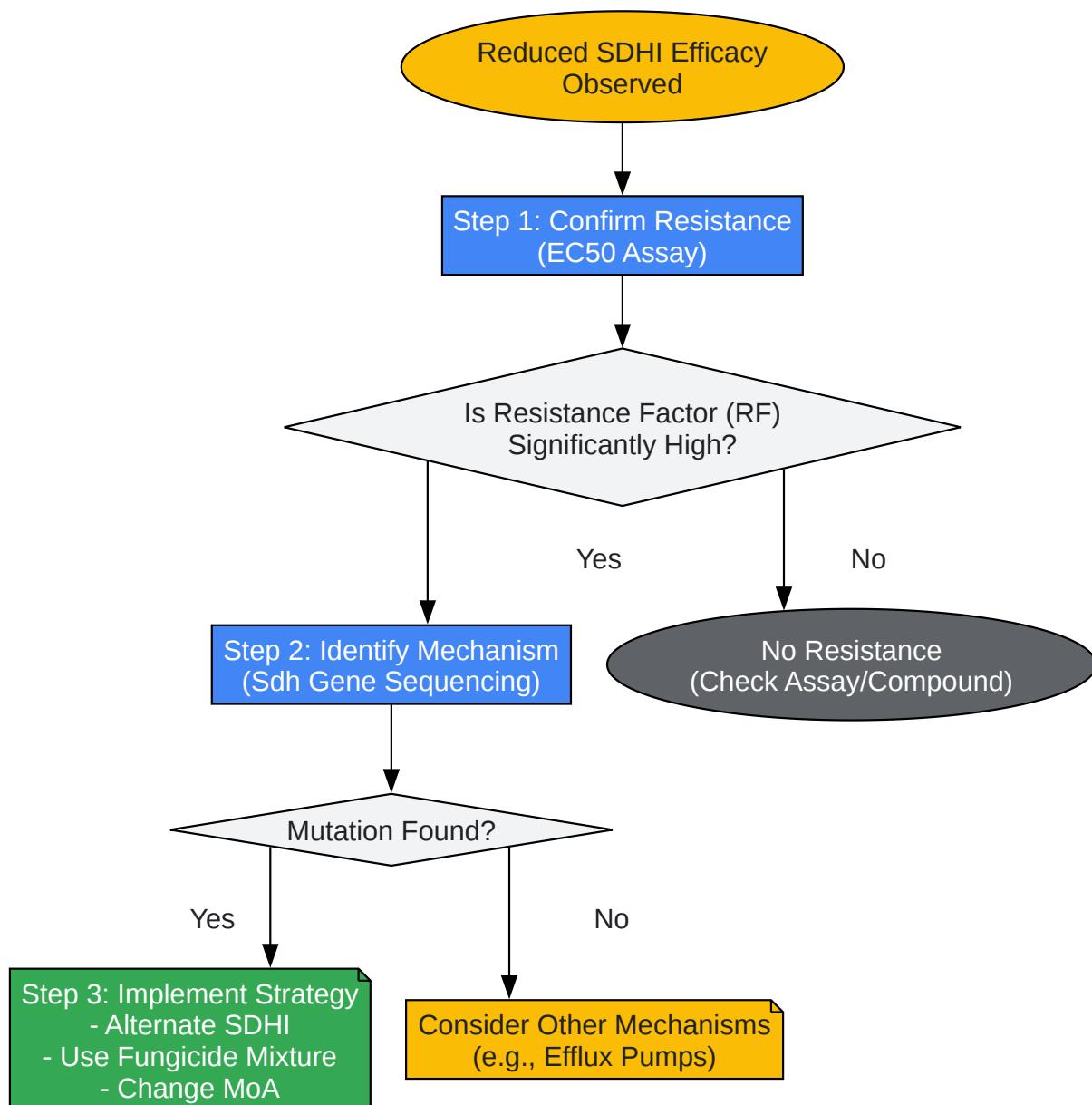
| Fungal Species | SDHI Fungicide | Genotype (Sdh Mutation) | Mean EC ₅₀ (µg/mL) | Resistance Factor (RF) | Reference(s) |
|-----------------------|-----------------|-------------------------|-------------------------------|------------------------|---|
| Alternaria solani | Boscalid | Sensitive | 0.33 | - | [18] |
| Alternaria solani | Boscalid | Moderately Resistant | 5 - 20 | 15 - 60 | [18] |
| Alternaria solani | Boscalid | Highly Resistant | >20 | >60 | [18] |
| Aspergillus uvarum | Fluxapyroxad | Sensitive (Wild-Type) | 0.003 | - | [19] [20] |
| Aspergillus uvarum | Fluxapyroxad | Resistant (SdhB H270Y) | >10 | >3333 | [19] [20] |
| Botrytis cinerea | Fluopyram | Sensitive | 0.01 - 0.1 | - | [21] |
| Botrytis cinerea | Fluopyram | Resistant | >100 | >1000 | [21] |
| Fusarium virguliforme | Fluopyram | (Contemporary Samples) | 4.19 (avg) | N/A | [22] |
| Fusarium virguliforme | Pydiflumetofe n | (Contemporary Samples) | 0.11 (avg) | N/A | [22] |

Visualizations



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Caption: Mechanism of SDHI action and fungal resistance pathways.

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Caption: Troubleshooting workflow for suspected SDHI resistance.

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